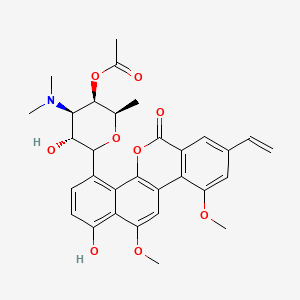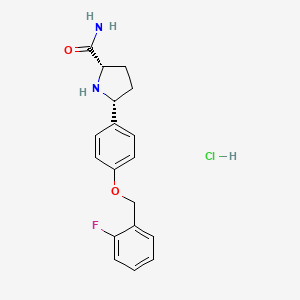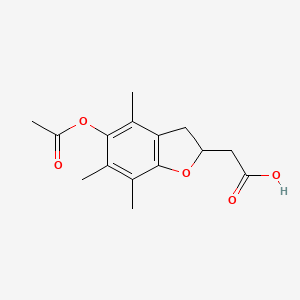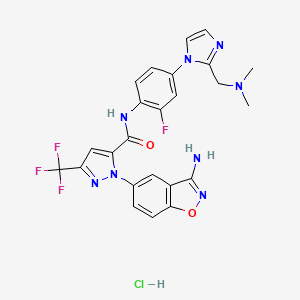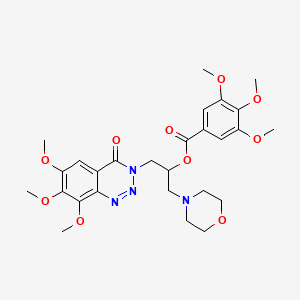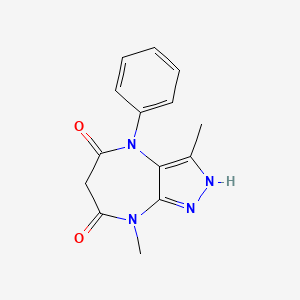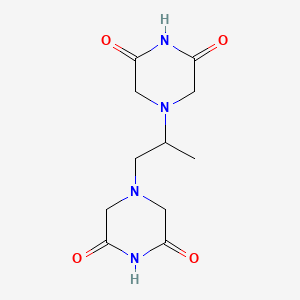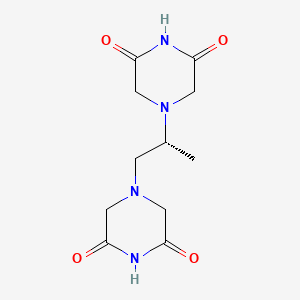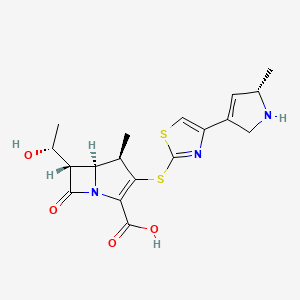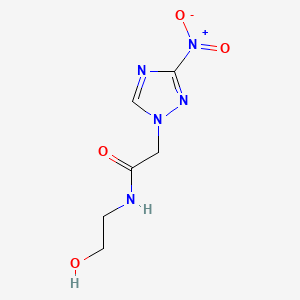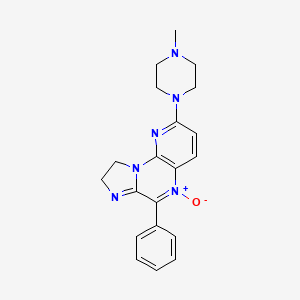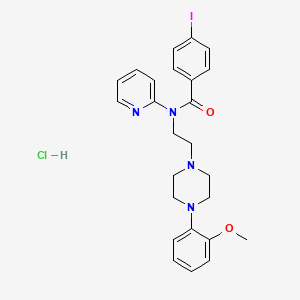
对-MPPI 一盐酸盐
描述
对-MPPI 盐酸盐: 是一种选择性5-羟色胺1A受体拮抗剂。它以其对这些受体的高亲和力和跨血脑屏障的能力而闻名。 该化合物已证明具有显著的抗抑郁和抗焦虑作用 .
科学研究应用
对-MPPI 盐酸盐在科学研究中具有广泛的应用:
化学: 它用作涉及5-羟色胺1A受体拮抗剂的研究中的参考化合物。
生物学: 对-MPPI 盐酸盐用于研究,以了解5-羟色胺1A受体在各种生物过程中的作用。
医药: 该化合物正在研究其在治疗抑郁症和焦虑症等疾病方面的潜在治疗作用。
作用机制
对-MPPI 盐酸盐通过选择性结合并拮抗5-羟色胺1A受体来发挥其作用。该作用抑制受体活性,导致突触间隙中5-羟色胺水平升高。5-羟色胺水平升高有助于该化合物的抗抑郁和抗焦虑作用。 所涉及的分子靶标包括5-羟色胺1A受体,受影响的通路是与5-羟色胺信号传导相关的通路 .
生化分析
Biochemical Properties
p-MPPI monohydrochloride plays a significant role in biochemical reactions by selectively binding to 5-HT1A serotonin receptors. These receptors are G protein-coupled receptors that mediate various neurotransmitter signals in the brain. By antagonizing these receptors, p-MPPI monohydrochloride inhibits the binding of serotonin, thereby modulating neurotransmission. This interaction is crucial for studying the effects of serotonin on mood, anxiety, and other neurological functions .
Cellular Effects
p-MPPI monohydrochloride affects various types of cells, particularly neurons, by influencing cell signaling pathways, gene expression, and cellular metabolism. By blocking 5-HT1A receptors, p-MPPI monohydrochloride alters the downstream signaling cascades, leading to changes in cyclic AMP levels, protein kinase activity, and gene transcription. These effects can result in altered neuronal excitability, synaptic plasticity, and overall brain function .
Molecular Mechanism
The molecular mechanism of p-MPPI monohydrochloride involves its binding to the 5-HT1A serotonin receptors, preventing serotonin from activating these receptors. This inhibition leads to a decrease in the production of second messengers such as cyclic AMP, which in turn affects various intracellular signaling pathways. Additionally, p-MPPI monohydrochloride can modulate the activity of other neurotransmitter systems, further influencing brain function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-MPPI monohydrochloride can change over time due to its stability and degradation. The compound is known to be heat-sensitive, which can affect its potency and efficacy in experiments. Long-term studies have shown that p-MPPI monohydrochloride can have sustained effects on cellular function, particularly in modulating neurotransmitter systems and neuronal activity .
Dosage Effects in Animal Models
The effects of p-MPPI monohydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively block 5-HT1A receptors without causing significant adverse effects. At higher doses, p-MPPI monohydrochloride may exhibit toxic effects, including alterations in cardiovascular function and behavior. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
p-MPPI monohydrochloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. The compound can influence metabolic flux and metabolite levels, particularly in the serotonin pathway. Understanding these interactions is essential for elucidating the compound’s overall impact on brain function and behavior .
Transport and Distribution
Within cells and tissues, p-MPPI monohydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different brain regions, influencing its efficacy and potency. The ability of p-MPPI monohydrochloride to cross the blood-brain barrier is particularly important for its use in neuroscience research .
Subcellular Localization
The subcellular localization of p-MPPI monohydrochloride is primarily determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within neurons, where it can exert its effects on receptor activity and intracellular signaling. Understanding the subcellular distribution of p-MPPI monohydrochloride is crucial for elucidating its precise mechanism of action .
准备方法
合成路线和反应条件: 对-MPPI 盐酸盐的合成涉及多个步骤。一种常见的方法包括在碱的存在下,使4-碘苯甲酰氯与2-(4-(2-甲氧基苯基)哌嗪-1-基)乙胺反应,形成中间化合物。然后,该中间体与吡啶-2-甲酰胺反应,生成对-MPPI。 最后一步涉及将对-MPPI转化为其盐酸盐形式 .
工业生产方法: 对-MPPI 盐酸盐的工业生产方法没有广泛记载。合成通常涉及在受控条件下进行大规模反应,以确保高纯度和产率。 可能采用自动化系统和反应器来优化生产过程 .
化学反应分析
反应类型: 对-MPPI 盐酸盐主要由于存在碘化物和酰胺基等反应性官能团而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常见试剂和条件:
取代反应: 常见的试剂包括氢氧化钠或碳酸钾等碱。
氧化反应: 可以使用过氧化氢或高锰酸钾等试剂。
还原反应: 常见的还原剂包括氢化锂铝或硼氢化钠.
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,取代反应可能会生成对-MPPI 盐酸盐的各种取代衍生物,而氧化和还原反应可能会导致形成该化合物的不同氧化或还原形式 .
相似化合物的比较
类似化合物:
WAY-100635: 另一种选择性5-羟色胺1A受体拮抗剂。
NAN-190: 具有相似受体亲和力但药理特性不同的化合物。
S(-)-UH-301: 具有不同化学结构但类似受体靶向的选择性拮抗剂
独特性: 对-MPPI 盐酸盐因其对5-羟色胺1A受体的高选择性和亲和力而独一无二。 它能够跨越血脑屏障以及它显著的抗抑郁和抗焦虑作用使其成为研究和潜在治疗应用中的宝贵化合物 .
属性
IUPAC Name |
4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27IN4O2.ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;/h2-13H,14-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPBIDMIRMWUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474697 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220643-77-6 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




